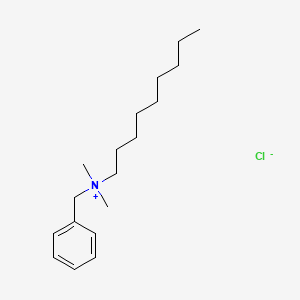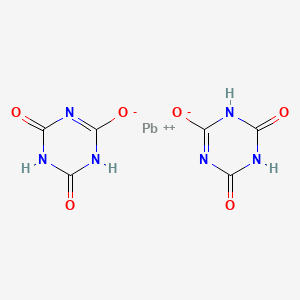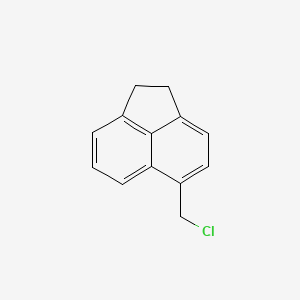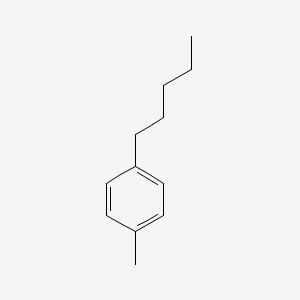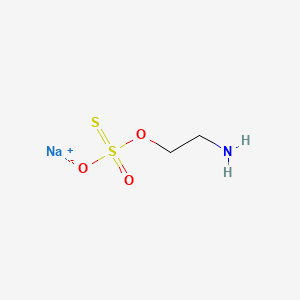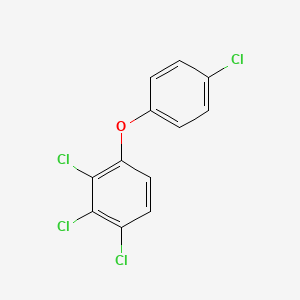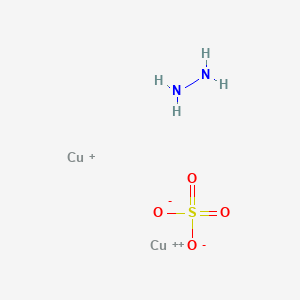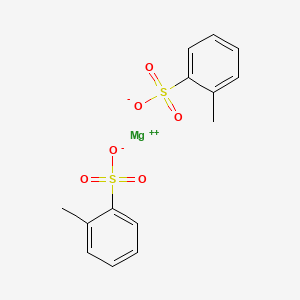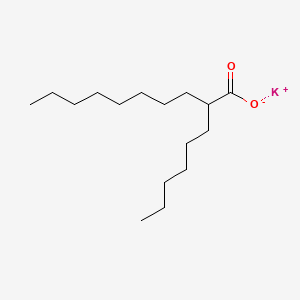
Potassium 2-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-hexyldecanoate is a chemical compound that belongs to the class of carboxylate salts. It is derived from 2-hexyldecanoic acid, a carboxylic acid with branched carbon chains. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-hexyldecanoate can be synthesized through the neutralization of 2-hexyldecanoic acid with potassium hydroxide. The reaction typically involves dissolving 2-hexyldecanoic acid in a suitable solvent, such as methanol or ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and neutralization, followed by purification techniques like crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carboxylates depending on the reagents used.
Scientific Research Applications
Potassium 2-hexyldecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: This compound can be used in the formulation of biological buffers and as a component in cell culture media.
Medicine: this compound is investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: It is used in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mechanism of Action
The mechanism of action of potassium 2-hexyldecanoate involves its interaction with biological membranes and proteins. The carboxylate group can form ionic bonds with positively charged amino acids in proteins, affecting their structure and function. Additionally, the hydrophobic tail of the compound can interact with lipid bilayers, altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-hexyldecanoate: Similar in structure but with sodium as the counterion.
Calcium 2-hexyldecanoate: Contains calcium instead of potassium.
Magnesium 2-hexyldecanoate: Contains magnesium as the counterion.
Uniqueness
Potassium 2-hexyldecanoate is unique due to its specific interactions with biological systems and its solubility properties. The potassium ion can influence the compound’s behavior in aqueous solutions and its interactions with other molecules, making it distinct from its sodium, calcium, and magnesium counterparts.
Properties
CAS No. |
54439-51-9 |
|---|---|
Molecular Formula |
C16H31KO2 |
Molecular Weight |
294.51 g/mol |
IUPAC Name |
potassium;2-hexyldecanoate |
InChI |
InChI=1S/C16H32O2.K/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;/h15H,3-14H2,1-2H3,(H,17,18);/q;+1/p-1 |
InChI Key |
YDHKPQHNLJFGFB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



